molecular formula C12H13Cl2FN2 B14767475 (2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride

(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride

Katalognummer: B14767475
Molekulargewicht: 275.15 g/mol
InChI-Schlüssel: WQHJPDFIOLXFIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride is a chemical compound that features a pyridine ring substituted with a fluorophenyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 4-aminopyridine under specific conditions to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding secondary or tertiary amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-(4-Chlorophenyl)pyridin-4-yl)methanamine dihydrochloride
  • (2-(4-Bromophenyl)pyridin-4-yl)methanamine dihydrochloride
  • (2-(4-Methylphenyl)pyridin-4-yl)methanamine dihydrochloride

Uniqueness

(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C12H13Cl2FN2

Molekulargewicht

275.15 g/mol

IUPAC-Name

[2-(4-fluorophenyl)pyridin-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C12H11FN2.2ClH/c13-11-3-1-10(2-4-11)12-7-9(8-14)5-6-15-12;;/h1-7H,8,14H2;2*1H

InChI-Schlüssel

WQHJPDFIOLXFIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)CN)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.